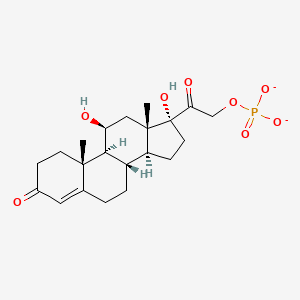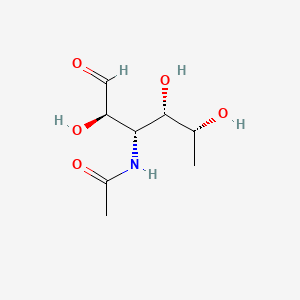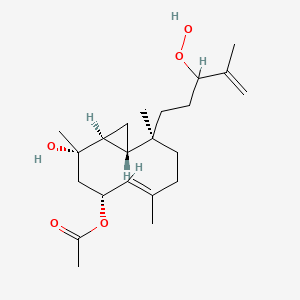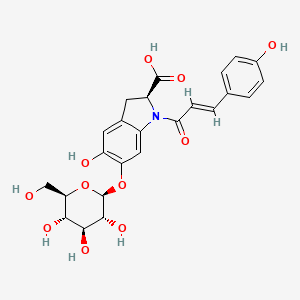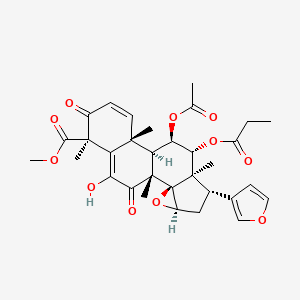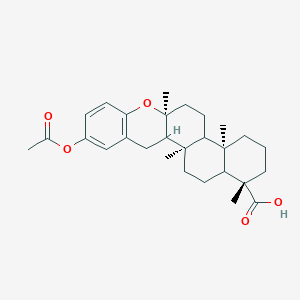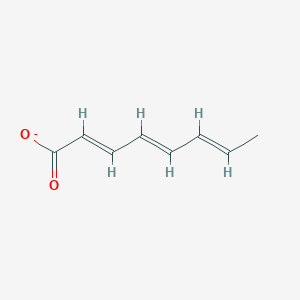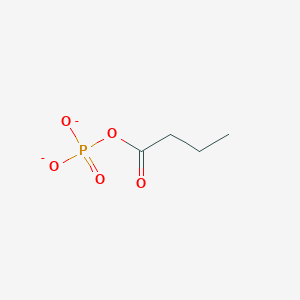
Butanoyl phosphate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoyl phosphate(2-) is dianion of butanoyl phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of a butanoyl dihydrogen phosphate.
Aplicaciones Científicas De Investigación
Phosphate Removal from Aqueous Solutions Butanoyl phosphate(2-) derivatives, such as zirconium(IV) loaded lignocellulosic butanol residue (LBR-Zr), have been used for the adsorption of phosphate ions from aqueous solutions. This process is beneficial for developing eco-friendly phosphate biosorbents from plentiful lignocellulosic butanol residue, offering a promising approach for phosphate removal in environmental applications (Zong, Liu, Jiang, Fu, & Chu, 2016).
Nuclear Fuel Reprocessing In nuclear fuel reprocessing, compounds like tri-n-butyl phosphate (TBP) are used for the extraction and separation of uranium and plutonium. Research has been conducted to develop environmentally friendly alternatives to TBP, reducing phosphorus pollution and simplifying the separation process (Yang, Li, Ren, Yuan, Liu, Geng, Tang, Chai, & Shi, 2021).
Materials Chemistry and Catalysis In materials chemistry, butanoyl phosphate(2-) derivatives are used in synthesizing extended structures and as catalysts. For example, zinc phosphate derivatives have been synthesized for potential use in constructing noncovalently linked extended structures (Murugavel, Kuppuswamy, Gogoi, & Steiner, 2010). Additionally, carbon-based acid catalysts containing surface phosphate groups have been investigated for the conversion of 2-butanol (Bedia, Ruiz-Rosas, Rodríguez-Mirasol, & Cordero, 2010).
Analytical Chemistry Butanoyl phosphate(2-) and its derivatives are important in analytical chemistry for the quantification and monitoring of degradation in various processes. For instance, a technique using Fourier transform infrared spectrometry-attenuated total reflectance (FTIR-ATR) was developed to monitor the degradation of tri-n-butyl phosphate (TBP) in nuclear reprocessing (Gillens & Powell, 2013).
Environmental Monitoring Butanoyl phosphate(2-) derivatives have been used as biomarkers for monitoring exposure to organophosphate flame retardants and plasticizers. Their presence in human urine can indicate exposure to these chemicals, which are widely added to consumer products (Bastiaensen, Xu, Béen, Van den Eede, & Covaci, 2018).
Biological Research In the field of biochemistry, butanoyl phosphate(2-) derivatives play a role in the biosynthesis of riboflavin, serving as precursors for essential biological compounds. For instance, the gene coding for 3,4-dihydroxy-2-butanone 4-phosphate synthase, which is involved in riboflavin biosynthesis, was identified and characterized in Escherichia coli (Richter, Volk, Krieger, Lahm, Röthlisberger, & Bacher, 1992).
Radiation Chemistry In radiation chemistry, especially related to nuclear fuel reprocessing, research has focused on understanding the behavior of butanoyl phosphate(2-) derivatives like TBP under irradiation conditions. This research helps in improving the efficiency and safety of nuclear fuel reprocessing (Genshuan, 2009).
Computational Chemistry Computational studies have been conducted to understand the molecular structure and behavior of butanoyl phosphate(2-) derivatives like TBP in solutions, which is crucial for optimizing their use in various industrial processes (Vo, Hawkins, Dang, Nilsson, & Nguyen, 2015).
Propiedades
Nombre del producto |
Butanoyl phosphate(2-) |
|---|---|
Fórmula molecular |
C4H7O5P-2 |
Peso molecular |
166.07 g/mol |
Nombre IUPAC |
butanoyl phosphate |
InChI |
InChI=1S/C4H9O5P/c1-2-3-4(5)9-10(6,7)8/h2-3H2,1H3,(H2,6,7,8)/p-2 |
Clave InChI |
JSHMCUNOMIZJDJ-UHFFFAOYSA-L |
SMILES canónico |
CCCC(=O)OP(=O)([O-])[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



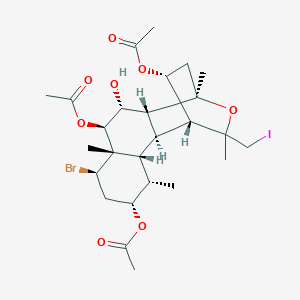
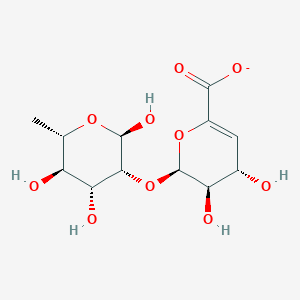
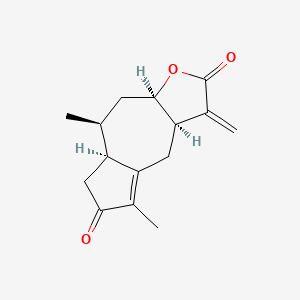
![(1S,4S,9S,10R,13R,14R)-14-hydroxy-5,5,9-trimethyl-14-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1259758.png)
